molecular formula C21H21N3O3S B2576889 2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide CAS No. 1903154-72-2

2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

Cat. No. B2576889
M. Wt: 395.48
InChI Key: HPZKVPUINAFGBK-UHFFFAOYSA-N
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Description

The compound contains an indole group, which is a common structure in many natural products and pharmaceuticals. It also contains a thioether linkage and an oxazepine ring, which is a seven-membered ring containing four carbon atoms, two nitrogen atoms, and one oxygen atom.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the coupling of the indole thiol with the oxazepine derivative.



Molecular Structure Analysis

The presence of the indole group and the oxazepine ring could confer interesting chemical properties to the compound, such as potential aromaticity and the ability to participate in hydrogen bonding.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact reactions this compound might undergo. The thioether linkage could potentially be oxidized, and the compound might also undergo reactions at the indole ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. For example, the compound might exhibit different properties in polar vs non-polar solvents due to the polar nature of the oxazepine ring.


Scientific Research Applications

Heterocyclic Compounds in Drug Development

A Review of 2,3-Benzodiazepine-related Compounds : Research in heterocyclic chemistry is crucial as it could lead to new medicines for diseases currently without remedy, such as certain types of cancer, or address the issue of antibiotic resistance. This review discusses the synthesis and biological significance of various diazepine and triazepine derivatives fused with five-membered nitrogen heterocycles, including pyrrole, indole, and carbazole derivatives, highlighting their potential in medicinal chemistry (Földesi, Volk, & Milen, 2018).

Synthetic Utilities of o-Phenylenediamines : This review covers synthetic methodologies for creating benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines and various electrophilic reagents. The work underscores the pharmaceutical importance of these heterocyclic compounds and motivates further exploration in this area (Ibrahim, 2011).

Pyrrolobenzimidazoles in Cancer Treatment : This article discusses the design and antitumor activity of pyrrolobenzimidazole derivatives, focusing on their cytotoxicity and potential advantages over other antitumor agents. The discussion includes the mechanism of action of these compounds, such as DNA alkylation and cleavage upon reduction, and their role as DNA intercalating agents (Skibo, 1998).

Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve further exploration of the compound’s synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and interactions with biological targets.


Please note that these are general insights and the actual properties and characteristics of the compound could vary. For detailed and accurate information, specific studies and analyses would need to be conducted.


properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-20(14-28-19-11-23-17-7-3-2-6-16(17)19)22-9-10-24-12-15-5-1-4-8-18(15)27-13-21(24)26/h1-8,11,23H,9-10,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZKVPUINAFGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide

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